8-Methoxyquinoline-3-carboxamide is a chemical compound classified within the quinoline family, which is recognized for its diverse biological activities and potential therapeutic applications. The structure of this compound features a quinoline ring substituted with a methoxy group at the 8th position and a carboxamide group at the 3rd position. Quinoline derivatives like 8-methoxyquinoline-3-carboxamide are notable for their roles in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
The synthesis of 8-methoxyquinoline-3-carboxamide typically involves several steps, beginning with the preparation of 8-methoxyquinoline. The carboxamide group is introduced at the 3rd position through a series of reactions that may include nitration, reduction, and amidation.
The molecular structure of 8-methoxyquinoline-3-carboxamide can be represented as follows:
The molecular formula for 8-methoxyquinoline-3-carboxamide is , with a molecular weight of approximately 190.20 g/mol. Its chemical structure can be visualized using various molecular modeling software or databases.
8-Methoxyquinoline-3-carboxamide can undergo several types of chemical reactions:
These reactions enable the modification of the compound for various applications in medicinal chemistry.
The mechanism of action of 8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors within cells. This compound may inhibit certain enzymatic activities or interfere with cellular signaling pathways, leading to its biological effects. The precise molecular targets can vary based on the context of its application, particularly in antimicrobial and anticancer research .
Relevant data regarding solubility, stability, and reactivity are crucial for practical applications in research and industry.
8-Methoxyquinoline-3-carboxamide has several scientific uses:
The synthesis of 8-methoxyquinoline-3-carboxamide derivatives relies on multi-step pathways that strategically install key functional groups. A common approach begins with the preparation of substituted anilinomethylenemalonates via condensation of anilines with diethyl ethoxymethylenemalonate (DEEMM). Conventional reflux methods in methanol yield superior results (93%) compared to microwave-assisted synthesis (56%) due to efficient removal of ethanol byproducts, which drives the reaction forward [5]. Subsequent Gould-Jacobs cyclization in high-boiling solvents like diphenyl ether (PhOPh) at 240–250°C generates the 4-quinolone core. Optimized thermal cyclization achieves near-quantitative yields (95%) of ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, whereas microwave methods under identical conditions yield only 53% due to poor heat distribution [5] [6].
N-1 alkylation precedes carboxamide formation to circumvent reactivity issues. Treatment of the quinolone carboxylate with allyl bromide and anhydrous K₂CO₃ in DMF (with catalytic NaI) at 65°C for 28 hours achieves 93% yield of the N-allylated intermediate. Saponification using NaOH/THF (24 hours, room temperature) furnishes the carboxylic acid, which is then activated for amidation. Peptide coupling agents (e.g., HBTU, TBTU) enable condensation with diverse amines, but recent methodologies emphasize direct thermal coupling or solvent-free conditions to enhance atom economy [5] [6].
Table 1: Key Steps in Multi-Step Synthesis
Step | Reagents/Conditions | Yield (%) | Key Optimization Insight |
---|---|---|---|
Anilinomethylenemalonate formation | DEEMM + aniline, MeOH reflux, 8h | 93 | Open-vessel conventional heating > microwave |
Gould-Jacobs cyclization | Diphenyl ether, 240–250°C, 1.5h | 95 | Solvent choice critical for purity |
N-1 alkylation | Allyl bromide, K₂CO₃/NaI, DMF, 65°C, 28h | 93 | Catalytic NaI enhances alkylation efficiency |
Carboxamide coupling | Amines, HBTU/DIPEA, RT or thermal activation | 67–85 | Solvent-free methods reduce side products |
Fragment-based drug design (FBDD) leverages low-molecular-weight fragments (<300 Da) to build high-affinity ligands. For quinoline-3-carboxamides, screening identified 3-cyanoquinoline as a weak but efficient fragment (ligand efficiency = 0.43) binding hematopoietic prostaglandin D synthase (H-PGDS). X-ray crystallography revealed critical interactions: the quinoline nitrogen hydrogen-bonds with a structural water molecule, while the ring engages in π-π stacking with Trp104. Methoxy substitutions at C-7 or C-8 increased potency 10-fold by enhancing quinoline nitrogen basicity and optimizing hydrophobic contacts [2] [10].
Carboxamide diversification exploits vectors toward solvent-exposed regions. Systematic coupling of aliphatic and aromatic amines to 7-methoxyquinoline-3-carboxylic acid revealed that primary amides (e.g., 1f) maintain sub-µM IC₅₀ values against H-PGDS, while dimethylcarboxamides lose activity due to steric clashes. Notably, carboxamide NH groups form hydrogen bonds with glutathione cofactors, a feature conserved in optimized leads like ESATA-20. This analog exhibits >5-fold enhanced potency against prostate cancer models by retaining HDAC4-targeted activity while minimizing off-target aryl hydrocarbon receptor (AHR) agonism [9] [10].
Key FBDD Optimization Strategies:
Industrial-scale production of quinoline carboxamides faces challenges in chemoselective reduction and amide coupling. Catalytic hydrogenation of precursor nitro groups or unsaturated side chains employs ruthenium- or platinum-based catalysts. Ru/C (5 mol%) in methanol at 50–100°C selectively reduces nitro-quinolines to amino derivatives without affecting methoxy or halogen substituents. Critical to success is the use of mild hydrogen pressures (1–5 atm) to prevent dehalogenation, a common side reaction [3].
For direct amidation, thermal activation avoids expensive coupling reagents. Ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate reacts with amines in refluxing diphenyl ether (220°C, 1.5h) to afford carboxamides in 67–85% yield. This solvent-free approach eliminates stoichiometric waste from carbodiimide-based reagents, aligning with green chemistry principles. Alternatively, in situ acid activation via saponification followed by coupling proves scalable: treating the carboxylic acid with oxalyl chloride generates the acyl chloride, which undergoes aminolysis in THF at 0°C [3] [5].
Table 2: Catalytic Systems for Key Transformations
Transformation | Catalyst/Reagent | Conditions | Selectivity/Yield |
---|---|---|---|
Nitro reduction | 5% Ru/C, H₂ (3 atm) | MeOH, 50°C, 6h | >95%, no dehalogenation |
Unsaturated bond saturation | PtO₂, H₂ (1 atm) | EtOAc, RT, 2h | Quantitative |
Direct thermal amidation | None (solvent-free) | Diphenyl ether, 220°C, 1.5h | 67–85% |
Acyl chloride aminolysis | Oxalyl chloride, then amine | THF, 0°C to RT | 75–90% |
Chemoselective modifications enable late-stage diversification of the quinoline scaffold, which is critical for structure-activity relationship (SAR) studies. Key strategies include:
Table 3: Chemoselective Modification Strategies
Target Position | Reaction | Conditions | Functional Group Tolerance |
---|---|---|---|
C4 | Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, toluene/H₂O | Halogen, ester, nitro |
C5/C7 | Directed bromination | Br₂, AlCl₃, CHCl₃, 0°C | Carboxamide, methoxy |
N-1 | Alkylation | K₂CO₃, alkyl halide, DMF, 60°C | Halogen, carboxamide |
Carboxamide | SEM protection/deprotection | SEM-Cl, DIPEA (protection); TFA/CH₂Cl₂ (deprotection) | Methoxy, halogen |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3